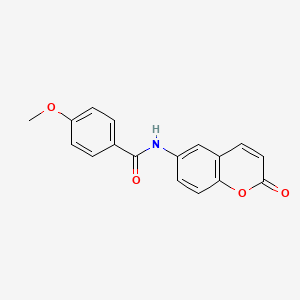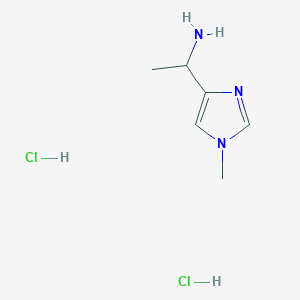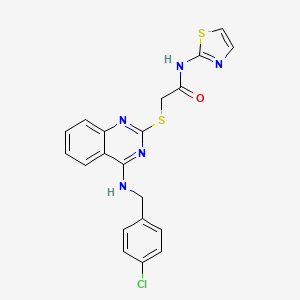
N-(2-Nitrophenacyl)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Nitrophenacyl)phthalimide is a chemical compound with the molecular formula C16H10N2O5 . It has a molecular weight of 310.27 . It is a chemiluminescent compound.
Synthesis Analysis
The synthesis of N-substituted phthalimides, such as N-(2-Nitrophenacyl)phthalimide, can be achieved by condensing phthalic anhydride with the appropriate arylamines . Two methods are commonly used: heating an equimolar quantity of phthalic anhydride and an arylamine in an appropriate solvent; and heating the mixture of the above-mentioned reagents without any solvent .Molecular Structure Analysis
The InChI code for N-(2-Nitrophenacyl)phthalimide is 1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 .Chemical Reactions Analysis
Phthalimides, including N-(2-Nitrophenacyl)phthalimide, are frequently used in organic synthesis. The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Physical And Chemical Properties Analysis
N-(2-Nitrophenacyl)phthalimide is a lipophilic and neutral compound, which allows it to easily cross biological membranes in vivo .Applications De Recherche Scientifique
Antineoplastic Activity
The combination of pharmacophoric nuclei with different targets has been a strategy for developing new drugs to improve cancer treatment. Researchers have synthesized a series of novel phthalimido-thiazolidine-2,4-dione derivatives, including N-(2-Nitrophenacyl)phthalimide. These compounds were evaluated in vitro for antineoplastic activities against various cancer cell lines . Notably, compound FT-12 (9j) exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones, induced cell cycle arrest in the S phase, and triggered necrosis and apoptosis. While promising, further studies are needed to confirm its viability as a cancer therapy.
Anti-Microbial Properties
Although none of the synthesized N-(2-Nitrophenacyl)phthalimide derivatives showed cytotoxic activity, they were evaluated for in vitro anti-microbial effects. Researchers explored their potential as antimicrobial agents against various pathogens. While the results were not cytotoxic, they provide insights into the compound’s interactions with microbial targets .
Mécanisme D'action
While the specific mechanism of action for N-(2-Nitrophenacyl)phthalimide is not mentioned in the retrieved papers, phthalimide derivatives have been found to exhibit various biological activities. For instance, they have been used as peroxisome proliferator-activated receptors-γ agonists , and have shown antiproliferative activity against cancer cells .
Orientations Futures
Phthalimides, including N-(2-Nitrophenacyl)phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They have potential applications in the development of new drugs aimed at improving cancer treatment . More studies are needed to confirm the viability of N-(2-Nitrophenacyl)phthalimide as a promising candidate for new drug development .
Propriétés
IUPAC Name |
2-[2-(2-nitrophenyl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-14(12-7-3-4-8-13(12)18(22)23)9-17-15(20)10-5-1-2-6-11(10)16(17)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSKIMTKMBEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Nitrophenacyl)phthalimide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[b]thiophen-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2470938.png)
![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2470940.png)

![2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2470944.png)

![Methyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2470950.png)
![2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2470951.png)

![N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B2470954.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2470956.png)
![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2470958.png)

![4-Methyl-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2470961.png)